molecular formula C16H15FN2O B11851773 3-Amino-4-(2-fluorophenyl)-1-(m-tolyl)azetidin-2-one

3-Amino-4-(2-fluorophenyl)-1-(m-tolyl)azetidin-2-one

Cat. No.: B11851773
M. Wt: 270.30 g/mol
InChI Key: XPPADCIQOVVVML-UHFFFAOYSA-N
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Description

3-Amino-4-(2-fluorophenyl)-1-(m-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-fluorophenyl)-1-(m-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1-(m-tolyl)azetidin-2-one depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-phenyl-1-(m-tolyl)azetidin-2-one: Lacks the fluorine atom, which may affect its biological activity.

    3-Amino-4-(2-chlorophenyl)-1-(m-tolyl)azetidin-2-one: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

The presence of the fluorine atom in 3-Amino-4-(2-fluorophenyl)-1-(m-tolyl)azetidin-2-one may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets.

Properties

Molecular Formula

C16H15FN2O

Molecular Weight

270.30 g/mol

IUPAC Name

3-amino-4-(2-fluorophenyl)-1-(3-methylphenyl)azetidin-2-one

InChI

InChI=1S/C16H15FN2O/c1-10-5-4-6-11(9-10)19-15(14(18)16(19)20)12-7-2-3-8-13(12)17/h2-9,14-15H,18H2,1H3

InChI Key

XPPADCIQOVVVML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(C(C2=O)N)C3=CC=CC=C3F

Origin of Product

United States

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